(4Z)-5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one
Description
Properties
IUPAC Name |
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-18(20(26)24(22-14)16-9-5-3-6-10-16)13-19-15(2)23-25(21(19)27)17-11-7-4-8-12-17/h3-13,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSHSSAUZJFPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936034 | |
| Record name | 5-Methyl-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15900-11-5, 4174-09-8 | |
| Record name | 4-[(1,5-Dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15900-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((1,5-Dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl)-1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015900115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Methyl-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Ketoesters with Hydrazines
A foundational approach involves the cyclization of ethyl 2-arylhydrazinylidene-3-oxoesters with substituted hydrazines. For example, ethyl 2-tolylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoate (1b ) reacts with methylhydrazine sulfate (2c ) in refluxing ethanol to form pyrazole derivatives. While the target compound lacks polyfluoroalkyl groups, this method highlights the regiospecific cyclization mechanism critical for pyrazolone formation.
Adapting this strategy, 5-methyl-2-phenylpyrazol-3-one can be synthesized via the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions. The resulting pyrazolone serves as a precursor for further functionalization.
Acid-Promoted Self-Condensation
Self-condensation of 2-arylhydrazinylidene-3-oxoesters under acidic conditions offers a step-economic pathway. For instance, refluxing ethyl 2-tolylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoate (1b ) in n-BuOH with HCl catalyzes the formation of 5r , a structurally analogous compound. This method avoids by-products like formazans, which complicate isolation in traditional cyclization routes.
For the target compound, similar conditions (HCl in n-BuOH, 9–12 hours) facilitate the condensation of 5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-carbaldehyde with 5-methyl-2-phenylpyrazol-3-one , yielding the methylidene-bridged product.
Reaction Optimization and Mechanistic Insights
Solvent and Catalyst Selection
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | n-Butanol | ↑↑ (52–95%) |
| Acid Catalyst | HCl | ↑↑↑ (vs. TFAA) |
| Temperature | Reflux (100–120°C) | Balances rate/side reactions |
| Reaction Time | 9–12 hours | Maximizes conversion |
The use of n-BuOH enhances solubility of intermediates, while HCl promotes imine formation and dehydration. Alternatives like trifluoroacetic acid (TFAA) or p-toluenesulfonic acid (p-TSA) result in lower yields due to incomplete conversion or side reactions.
Stereochemical Control
Key Intermediate Synthesis
Preparation of 5-Methyl-3-Oxo-2-Phenyl-1H-Pyrazol-4-Carbaldehyde
Condensation with 5-Methyl-2-Phenylpyrazol-3-One
The aldehyde intermediate undergoes Knoevenagel condensation with 5-methyl-2-phenylpyrazol-3-one in acidic ethanol, forming the methylidene bridge. The reaction proceeds via:
-
Nucleophilic attack of the active methylene group on the aldehyde.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 2.41 (s, 3H, CH₃), 2.53 (s, 3H, CH₃), 7.32–7.89 (m, 10H, Ar-H), 8.21 (s, 1H, CH=) |
| ¹³C NMR | δ 18.2 (CH₃), 22.1 (CH₃), 115.6–152.4 (Ar-C), 160.1 (C=O), 163.8 (C=N) |
| IR (KBr) | 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1540 cm⁻¹ (C=C) |
Challenges and Mitigation Strategies
By-Product Formation
Chemical Reactions Analysis
Types of Reactions
(4Z)-5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
(4Z)-5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3H-Pyrazol-3-one, 2,4-dihydro-4,4-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-methyl-2-phenyl-
- 3H-Pyrazol-3-one, 2,4-dihydro-4,4-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-methyl-2-phenyl-
Uniqueness
What sets (4Z)-5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one apart from similar compounds is its unique structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
(4Z)-5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one is a pyrazole derivative known for its complex structure and potential biological activities. With a molecular formula of C30H26N6O3, this compound has garnered attention in medicinal chemistry due to its possible therapeutic applications, including antimicrobial and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions of pyrazole derivatives under controlled conditions. Advanced techniques such as continuous flow reactors are often employed in industrial settings to optimize yield and purity.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it has shown potential as an inhibitor of prostaglandin reductase (PTGR2), which is involved in inflammatory responses .
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes involved in the inflammatory pathway. This action may contribute to its potential use in treating inflammatory diseases .
3. Antioxidant Properties
Preliminary studies suggest that this compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress, which is linked to various chronic diseases.
Case Studies
Several case studies have explored the biological activity of similar pyrazole derivatives:
Case Study 1: Inhibition of Prostaglandin D Synthase
In a study examining the binding interactions of pyrazole derivatives with human prostaglandin D synthase, it was found that specific structural features enhance binding affinity and inhibitory action. The docking studies indicated strong non-covalent interactions with key residues in the active site, suggesting a promising therapeutic avenue for inflammatory conditions .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the pyrazole structure significantly influenced antibacterial potency, highlighting the importance of structural optimization in drug design .
Comparative Analysis
To understand the unique properties of this compound, a comparison with similar compounds can be insightful:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
